molecular formula C14H21N5OS2 B12941566 1,3-Dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one CAS No. 6466-17-7

1,3-Dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one

Cat. No.: B12941566
CAS No.: 6466-17-7
M. Wt: 339.5 g/mol
InChI Key: VHSLUSJLIQSFMG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one typically involves multiple steps, including the formation of the purine core and subsequent functionalization. Common starting materials might include xanthine derivatives and piperidine. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thioxo group to a thiol.

    Substitution: Nucleophilic substitution reactions at the purine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups onto the purine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

1,3-Dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one is unique due to its specific functional groups, which might confer distinct biological activities or chemical reactivity compared to other purine derivatives.

Biological Activity

1,3-Dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H24N4OSC_{17}H_{24}N_4OS, featuring a purine base modified with a thioether and a piperidine moiety. The structure can be represented as follows:

Chemical Structure C17H24N4OS\text{Chemical Structure }\text{C}_{17}\text{H}_{24}\text{N}_4\text{OS}

Pharmacological Properties

This compound exhibits several biological activities:

Anticancer Activity

Research indicates that this compound may inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer).
  • IC50 Values : The compound demonstrated significant cytotoxic effects with IC50 values ranging from 2.43 to 14.65 μM across different cell lines .

The proposed mechanism involves:

  • Microtubule Destabilization : Similar compounds have shown to affect microtubule dynamics, which is crucial for cell division and proliferation.
  • Induction of Apoptosis : Studies suggest that the compound enhances caspase activity, indicating an apoptosis-inducing effect at concentrations as low as 1.0 μM .

Case Studies

Several studies have focused on the biological activity of related compounds or derivatives:

StudyCompoundActivityResults
Curcumin AnaloguesAnticancerInhibition of MDA-MB-231 with IC50 values between 2.43–7.84 μM
Triazepine DerivativesAnticancerExhibited antibacterial and anticancer properties against various cell lines
Nitrogen HeterocyclesVarious ActivitiesDemonstrated a range of activities including anti-inflammatory and anticancer effects

Research Findings

Recent advancements in the synthesis and evaluation of similar compounds highlight the importance of structural modifications in enhancing biological activity. For example:

  • Structural Variations : Modifications to the piperidine ring or thioether linkage can significantly influence potency and selectivity against cancer cells.
  • In Vivo Studies : Preliminary animal studies suggest potential for therapeutic applications in treating tumors resistant to conventional therapies.

Properties

CAS No.

6466-17-7

Molecular Formula

C14H21N5OS2

Molecular Weight

339.5 g/mol

IUPAC Name

1,3-dimethyl-8-(2-piperidin-1-ylethylsulfanyl)-2-sulfanylidene-7H-purin-6-one

InChI

InChI=1S/C14H21N5OS2/c1-17-11-10(12(20)18(2)14(17)21)15-13(16-11)22-9-8-19-6-4-3-5-7-19/h3-9H2,1-2H3,(H,15,16)

InChI Key

VHSLUSJLIQSFMG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SCCN3CCCCC3

Origin of Product

United States

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